Rim-1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Rim-1 refers to the immersion rate of the first row in a multi-row experimental setup designed to study calcareous deposit formation in tidal zones and its impact on cathodic protection . In this context, the immersion rate (Rim) is defined as the ratio of total immersion time to the duration of a full tidal cycle (12 hours). For example:

- This compound: The first row, which remains fully submerged, has an immersion rate of 100%.

- Rim-16: The sixteenth row, exposed only briefly during high tide, has an immersion rate of 4.2% .

The study utilized the Wire Beam Electrode (WBE) technique, employing modular instruments (e.g., NI PXI-2535, -4071) and LabVIEW 8.5 software to measure electrochemical activity across rows . The primary goal was to assess how varying immersion rates influence calcareous deposit formation, which is critical for mitigating corrosion in marine environments.

準備方法

Synthesis of RIM1α and RIM1β Protein Isoforms

Genetic Engineering of RIM1αβ Knockout Mice

The RIM1 gene produces two isoforms—RIM1α and RIM1β—through alternative promoter usage. RIM1α contains an N-terminal Rab3-binding domain critical for synaptic vesicle priming and plasticity, while RIM1β lacks this domain but compensates partially in knockout models . To study their functions, researchers generated conditional RIM1αβ knockout mice using homologous recombination in embryonic stem cells. Exon 6 of the RIM1 gene was targeted, resulting in complete ablation of both isoforms . Electrophysiological analyses revealed that double-knockout mice exhibited severe synaptic strength impairments and abolished long-term plasticity, underscoring the isoforms' overlapping yet distinct roles .

Expression and Detection of RIM1 Isoforms

Western blotting with antibodies against the PDZ domain and central regions of RIM1α identified a novel 160 kDa band—later confirmed as RIM1β—in brain tissues. This isoform was upregulated in RIM1α knockout mice, suggesting compensatory mechanisms . Regional expression analysis showed high RIM1α levels in the forebrain and cerebellum, with lower amounts in the brainstem and spinal cord .

Reaction Injection Moulding (RIM) for Polymer Synthesis

Principles of the RIM Process

RIM is a high-throughput industrial method for producing thermosetting polymers like polyurethanes. The process involves:

-

Mixing Reactive Monomers : Two low-viscosity monomers (e.g., isocyanate and polyol) impinge in a mixing chamber at velocities of 10–150 m/s, achieving turbulent mixing within 10–100 ms .

-

Mould Filling : The reactive mixture is injected into a mould, where polymerization occurs. Gel time must exceed mould-filling time to prevent premature solidification .

-

Curing : Post-injection, the polymer cures in the mould, with cycle times optimized for production efficiency .

Table 1: Key RIM Process Parameters

| Parameter | Range/Value |

|---|---|

| Monomer Viscosity | 10–5000 mPa·s |

| Mixing Chamber Diameter | 3–15 mm |

| Jet Velocity | 10–150 m/s |

| Reynolds Number | 100–500 |

| Gel Time | > Mould-Filling Time |

Optimizing Mixing Efficiency

Efficient mixing is critical for product quality. The Holding Cell (HC) method —a rheometry-based technique—delays mixing until shear conditions are applied, enabling precise control over polymerization kinetics . Studies comparing the HC method with traditional One Top Other (OTO) mixing demonstrated superior homogeneity in HC-processed polyurethanes due to reduced premature reactivity .

Nanocomposite Synthesis via RIM

Functionalized nanoparticles (e.g., hydroxyapatite, zinc oxide) are incorporated into RIM formulations to enhance mechanical properties. Hydroxyapatite nanoparticles are surface-treated for compatibility with polyol monomers, while zinc oxide dispersions are optimized to avoid viscosity spikes during mixing . Scanning electron microscopy (SEM) confirmed uniform nanoparticle distribution in polyurethane matrices processed via HC .

Table 2: Nanoparticle Impact on RIM Formulations

| Nanoparticle | Functionalization Method | Viscosity Increase | Gel Time Shift |

|---|---|---|---|

| Hydroxyapatite | Silane coupling | 15% | +8% |

| Zinc Oxide | Surfactant dispersion | 22% | +12% |

Polyamide-6 Synthesis via RIM

Initiator-Catalyst Optimization

Polyamide-6 formulations require precise initiator/catalyst ratios to balance reactivity and processability. Using the HC method, researchers identified an optimal molar ratio of 1:1.2 (initiator:catalyst), achieving a gel time of 45 seconds—compatible with industrial RIM cycles . Deviations from this ratio led to incomplete polymerization or excessive exotherms .

Challenges in RIM Processing

Mixing Head Clogging

Premature polymerization in mixing chambers remains a major issue, necessitating frequent maintenance. Solutions include:

-

Dynamic Pressure Control : Adjusting lance piston pressures to minimize residual reactivity .

-

Thermal Management : Cooling jackets to stabilize monomer temperatures during recirculation .

Humidity Sensitivity

Isocyanate monomers react with ambient moisture, forming urea linkages that degrade mechanical properties. Nitrogen blanketing in storage tanks and mould cavities mitigates this issue .

Comparative Analysis of RIM1 Isoforms and RIM Polymers

While unrelated biologically, both "Rim-1" contexts highlight the importance of structural precision in synthesis:

化学反応の分析

Types of Reactions

Rim-1 can undergo a variety of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various oxygenated derivatives, while reduction may yield different hydrogenated products. Substitution reactions can result in a wide range of substituted derivatives, depending on the nature of the substituent introduced.

科学的研究の応用

2.1. Neurotransmitter Release Mechanism

Rim-1 is essential for the proper functioning of voltage-dependent calcium channels (VDCCs). Studies have shown that this compound interacts with P/Q-type VDCCs, enhancing their localization at active zones and promoting neurotransmitter release . This interaction is crucial for maintaining synaptic strength and plasticity.

Key Findings:

- This compound enhances the clustering of VDCCs at presynaptic membranes .

- Genetic inactivation of this compound leads to reduced calcium current density and impaired neurotransmitter release .

2.2. Synaptic Plasticity

This compound plays a significant role in both short-term and long-term synaptic plasticity. It has been demonstrated that this compound is involved in the establishment of readily releasable pools of synaptic vesicles, which are vital for efficient neurotransmission during repetitive stimulation .

Case Study:

In hippocampal neurons, the deletion of this compound resulted in decreased action potential-driven calcium transients, indicating its role in facilitating synaptic responses .

Data Tables

Implications for Neurological Disorders

Research indicates that alterations in this compound function may contribute to various neurological disorders, including autism spectrum disorders and schizophrenia. Understanding this compound's role could lead to novel therapeutic strategies targeting synaptic dysfunction.

Future Research Directions

Further studies on this compound could explore:

- Its interactions with other synaptic proteins.

- The effects of pharmacological manipulation of this compound on synaptic function.

- Potential genetic studies to elucidate its role in neurodevelopmental disorders.

作用機序

The mechanism of action of Rim-1 involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to a range of biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. Additionally, its interaction with microbial cell membranes may contribute to its antimicrobial properties.

類似化合物との比較

Comparison with Similar Parameters and Methodologies

Comparison of Immersion Rates in Tidal Zone Studies

The table below contrasts Rim-1 with other rows in the same experimental setup:

| Row | Immersion Rate (Rim) | Key Findings |

|---|---|---|

| This compound | 100% | Maximum calcareous deposit formation due to continuous immersion. Optimal for cathodic protection. |

| Rim-8 | ~50% | Moderate deposit formation; intermittent exposure reduces protective layer stability. |

| Rim-16 | 4.2% | Minimal deposits; high corrosion risk due to limited electrolyte contact. |

Insight : Higher immersion rates (e.g., this compound) promote stable calcareous layers, which act as barriers against corrosion. Lower rates (e.g., Rim-16) correlate with increased metal degradation .

Comparison with Other Electrochemical Techniques

The WBE method used in this compound studies differs from traditional techniques like Radiant Intensity Analysis () and Zero-Resistance Ammetry (ZRA) :

Comparison with Environmental Factors in Corrosion Studies

While this compound focuses on immersion rate, other studies emphasize variables like salinity , temperature , and oxygen concentration :

Insight : Immersion rate (this compound) is a dominant factor in tidal zones, but synergistic effects with salinity and temperature require further investigation.

Research Findings and Implications

- Key Result : this compound’s 100% immersion rate achieves 3–5× thicker calcareous layers compared to Rim-16, reducing corrosion current density by 60–80% .

- Methodological Advance : The WBE technique’s modular design allows scalable replication of tidal conditions, offering a framework for offshore infrastructure protection studies.

- Mg(OH)₂), which limits direct comparison with literature on specific compounds .

特性

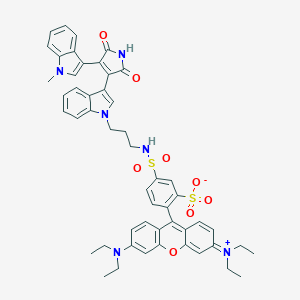

CAS番号 |

150206-04-5 |

|---|---|

分子式 |

C51H50N6O8S2 |

分子量 |

939.1 g/mol |

IUPAC名 |

2-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-5-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propylsulfamoyl]benzenesulfonate |

InChI |

InChI=1S/C51H50N6O8S2/c1-6-55(7-2)32-19-22-37-44(27-32)65-45-28-33(56(8-3)9-4)20-23-38(45)47(37)39-24-21-34(29-46(39)67(62,63)64)66(60,61)52-25-14-26-57-31-41(36-16-11-13-18-43(36)57)49-48(50(58)53-51(49)59)40-30-54(5)42-17-12-10-15-35(40)42/h10-13,15-24,27-31,52H,6-9,14,25-26H2,1-5H3,(H-,53,58,59,62,63,64) |

InChIキー |

DOSMHBDKKKMIEF-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)S(=O)(=O)[O-] |

正規SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)NCCCN5C=C(C6=CC=CC=C65)C7=C(C(=O)NC7=O)C8=CN(C9=CC=CC=C98)C)S(=O)(=O)[O-] |

Key on ui other cas no. |

150206-04-5 |

同義語 |

im 1 rim-1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。